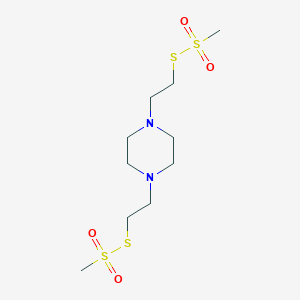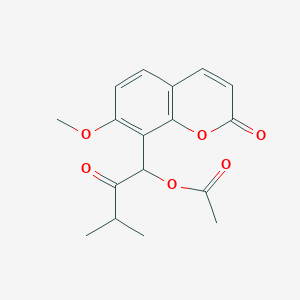
Hainanmurpanin
Descripción general
Descripción
Natural product derived from plant source.
Hainanmurpanin is a member of coumarins.
This compound is a natural product found in Rhadinothamnus rudis, Glycosmis pentaphylla, and other organisms with data available.
Aplicaciones Científicas De Investigación
Digital Library for Education and Research : Hainanmurpanin is utilized as a digital library in Hainan Province, enhancing service work and addressing existing problems in education and scientific research (LI Mian-bin, 2012).
Theoretical Basis for Village Construction : It provides theoretical underpinnings and value assessment criteria for constructing new socialist villages, incorporating scientific theories and national cultural spirit (Wang Jia-zhong, 2007).
Disease Detection in Agriculture : In agriculture, this compound aids in the rapid and quantitative detection of Fusarium oxysporum f. sp. cubense Tropical Race 4 in soil (Xin Zhang et al., 2014).
Therapeutic Potential : this compound, along with other compounds, shows potential as a therapeutic agent for treating inflammatory diseases and autoimmune disorders (Rongwei Yan et al., 2018).
Genetic Analysis : It is used in genetic analysis, specifically analyzing 27 Y-STR loci in the Han population from Hainan province (Haoliang Fan et al., 2017).
Conservation of Cultural Heritage : this compound contributes to conservation efforts, particularly in the context of intangible cultural heritage like the boat-shaped houses of the Hainan Li nationality (Xi Deng et al., 2021).
Agricultural Research : It plays a significant role in innovating agricultural scientific and technological activities in Hainan, aiding in the modernization of agriculture (Luo Hongxi, 2013).
Economic Development : this compound's applications in science and technology have been crucial for economic growth in Hainan Province, China (Dajin Yu & Zheng-wei Zou, 2020).
Safety and Hazards
Mecanismo De Acción
Target of Action
Hainanmurpanin is a coumarin that can be isolated from the aerial parts of Murraya paniculata
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of comprehensive studies on this compound . . For instance, some coumarins have been found to inhibit HIV reverse transcriptase and integrase, and regulate HIV-1 replication
Biochemical Pathways
For example, they are known to play a role in the synthesis of furanocoumarins, a major class of phytoalexins . The specific pathways affected by this compound and their downstream effects need to be investigated further.
Pharmacokinetics
It is known that this compound is a solid compound , which may influence its absorption and distribution
Result of Action
Coumarins, in general, are known to have various biological activities, including anti-inflammatory, antioxidant, and antimicrobial effects
Propiedades
IUPAC Name |
[1-(7-methoxy-2-oxochromen-8-yl)-3-methyl-2-oxobutyl] acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18O6/c1-9(2)15(20)17(22-10(3)18)14-12(21-4)7-5-11-6-8-13(19)23-16(11)14/h5-9,17H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLHOVPZUSXEINR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(=O)C(C1=C(C=CC2=C1OC(=O)C=C2)OC)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95360-22-8 | |
| Record name | 95360-22-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Hainanmurpanin and where is it found?
A1: this compound is a coumarin compound first isolated from the leaves and branches of the Murraya paniculata (L.) Jack plant []. This plant, belonging to the Rutaceae family, is found in Hainan, China.
Q2: What is the structure of this compound?
A2: this compound's structure was elucidated using various spectroscopic techniques including UV, IR, NMR, and mass spectrometry []. It is characterized as 7-methoxy-8-(1'-acetoxy-2'-oxo-3'-methylbutyl)coumarin [].
Q3: How can I separate and identify this compound from other compounds in Murraya paniculata?
A3: Several methods have been employed to isolate and purify this compound. A study successfully utilized a combination of supercritical fluid extraction with CO2, solvent extraction, and a two-step high-speed countercurrent chromatography procedure []. For identification and quantification, a reversed-phase high-performance liquid chromatography (RP-HPLC) method using a C18 column and a mobile phase of methanol, water, and acetonitrile has been established []. This method allows for the simultaneous determination of this compound alongside other coumarins present in Murraya paniculata [].
Q4: Are there any other notable coumarins found in Murraya paniculata?
A4: Yes, Murraya paniculata contains a variety of coumarins. Research has identified several other coumarins within this plant, including murpanicin, isomerazin, 7-methoxy-8-2'-methyl-2'-formylpropyl coumarin [], murragatin, meranzin hydrate, and murralogin []. Additionally, two new coumarins, murrmeranzin and murralonginal, were recently discovered along with the known compounds minumicrolin [].
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


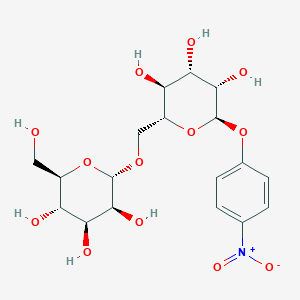
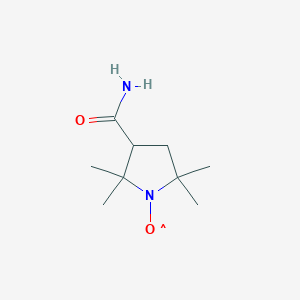

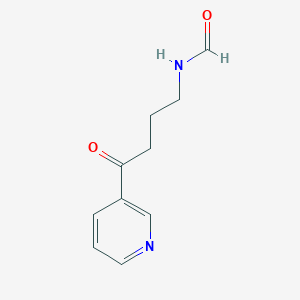
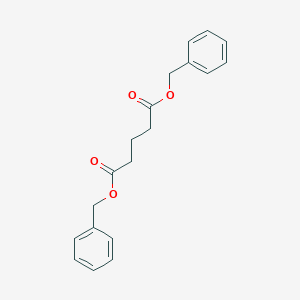
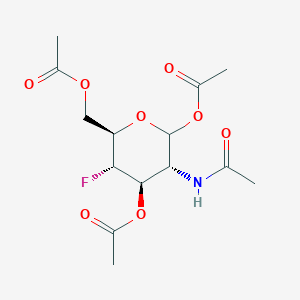
![2-Bromoethyl [2-(hexadecanoylamino)-4-nitrophenyl] hydrogen phosphate](/img/structure/B15995.png)


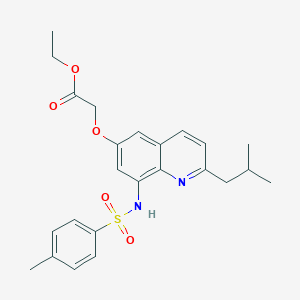

![ethyl 2-[8-[(4-methylphenyl)sulfonylamino]-2-[(E)-2-phenylethenyl]quinolin-6-yl]oxyacetate](/img/structure/B16001.png)
